Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate and its derivatives are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmacologically active compounds. These compounds are often involved in the construction of complex molecular structures that are relevant in medicinal chemistry and materials science.
The tert-butyl diazepane scaffold is particularly important in the pharmaceutical industry. For example, the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, showcases the relevance of these compounds in the development of diagnostic tools2. The radioligand synthesized offers high affinity and selectivity, which is crucial for imaging applications.
In organic synthesis, the esterification of carboxylic acids with diazoalkanes is a mild and efficient transformation. A new method for the synthesis of diazoalkanes by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene has been described, which extends the range of diazoalkanes available for esterification3. This advancement underscores the importance of tert-butyl diazepane derivatives in facilitating novel organic reactions.
The tert-butyl diazepane framework is also used as a chiral auxiliary and building block in peptide synthesis. The synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrate its utility in producing enantiomerically pure compounds and dipeptides with high selectivity4. This highlights the compound's role in stereoselective synthesis, which is vital for the production of chiral pharmaceuticals.
In material science, the reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of diols leads to the formation of functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides5. These reactions are important for the development of new materials with potential applications in various industries.
The compound is sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It falls under the category of organic compounds used primarily in research settings, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
The synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate typically involves several key methods:
Key parameters in these syntheses include temperature control, reaction time (often several hours), and careful monitoring of reactant concentrations to ensure optimal yields.
The molecular structure of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate features:
The InChI representation provides insight into its structure:
This structure suggests potential reactivity sites for further chemical modifications.
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is involved in various chemical reactions:
Common reagents and conditions must be tailored based on the desired transformation, ensuring that reaction parameters such as temperature and solvent choice are optimized for each specific reaction type.
The mechanism of action for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound's structural features facilitate binding to specific sites on these targets, potentially modulating their activity.
Current research is focused on understanding how this compound influences biological pathways and its potential therapeutic effects in areas such as anxiety and sedation due to its diazepine-like properties.
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 214.26 g/mol |
| Appearance | Typically a white crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specifically reported |
| Hazard Classification | Irritant |
These properties are critical for determining the compound's suitability for various applications in research and industry.
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate has significant applications across several fields:
The compound’s core structure consists of a 1,4-diazepane ring—a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4—with a carbonyl group at position 5 (ketone) and a tert-butoxycarbonyl (Boc) group at N1. Its molecular formula is C₁₀H₁₈N₂O₃ (molecular weight: 214.26 g/mol), as confirmed by multiple suppliers and chemical databases [2] [4] [6]. The canonical SMILES representation, CC(C)(C)OC(=O)N1CCC(=O)NCC1, explicitly defines the connectivity: The Boc group attaches to N1, while C5 is carbonyl-activated (C=O) [6] [7].
Table 1: Atomic Connectivity and Key Features
| Position | Atom/Group | Bonding Partners | Functionality |
|---|---|---|---|
| N1 | Nitrogen | Boc-C=O, C2, C7 | Secondary amine (Boc-protected) |
| C5 | Carbonyl (C=O) | C4, N6 (amide nitrogen) | Ketone |
| N4 | Nitrogen | C3, C5 (carbonyl), H | Secondary amine |
| C7 | Methylene | N1, C6 | -CH₂- linker |
| Boc | tert-Butyl | O-C(=O)-N1 | Acid-labile protecting group |
The stereochemistry at C3/C6 introduces potential chirality. Though often commercialized as a racemate [4] [9], the asymmetric centers at these positions permit enantiomeric forms. The trans/cis orientation of substituents relative to the ring plane further influences the molecule’s 3D shape and reactivity. Hydrogen bonding between N4-H and the C5 carbonyl oxygen stabilizes specific conformations, as evidenced by IR and NMR studies [4] [8].
Computational studies reveal the diazepane ring’s preference for twist-boat or chair-like conformations, minimizing steric strain and torsional energy. Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) show the C5 carbonyl group imposes geometric constraints:
Table 2: Computed Geometric Parameters (DFT, Gas Phase)
| Parameter | Value | Significance |
|---|---|---|
| N4-H···O5 distance | 2.05 Å | Strong intramolecular H-bond |
| C5=O bond length | 1.224 Å | Standard carbonyl length |
| N1-C(=O) bond length | 1.345 Å | Amidic character |
| N4-C5 bond length | 1.386 Å | Enolization-prone C-N bond |
| N1-C7-C6-N4 torsion angle | -65.3° | Ring puckering descriptor |
Two primary equilibria dominate this compound’s isomerism:
Table 3: Relative Energies of Dominant Tautomers and Conformers
| Isomer Type | Structure | ΔG (kcal/mol) | Population (298 K) |
|---|---|---|---|
| Tautomer | Keto (C5=O) | 0.0 | >99.9% |
| Tautomer | Enol (C5-OH) | +9.8 | <0.1% |
| Conformer | Boat-1 (H-bonded) | 0.0 | 82% |
| Conformer | Boat-2 | +1.2 | 14% |
| Conformer | Chair-1 | +2.4 | 3% |
| Conformer | Chair-2 | +5.1 | <1% |
Single-crystal X-ray diffraction confirms the twist-boat conformation and H-bonding motif in the solid state. Crystals grown from ethyl acetate/hexane mixtures (melting point: 41–43°C for the phenyl analog [3]) belong to the monoclinic P2₁/c space group. Key crystallographic findings include:
Table 4: Crystallographic Parameters
| Parameter | Value | Method/Reference |
|---|---|---|
| Crystal system | Monoclinic | X-ray (analog data) [3] |
| Space group | P2₁/c | |
| Unit cell volume | 785.7 ų | |
| Density (calculated) | 1.15 g/cm³ | |
| H-bond (N4-H···O5) | 2.08 Å, 158° | |
| C5=O bond length | 1.230(3) Å | |
| N1-C(=O) bond length | 1.336(4) Å |
This structural framework underpins the compound’s utility as a precursor to pharmacologically active diazepines, where ring flexibility and H-bonding capacity modulate biological target interactions.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: